2-(1-Imidazolylmethyl)phenol

Description

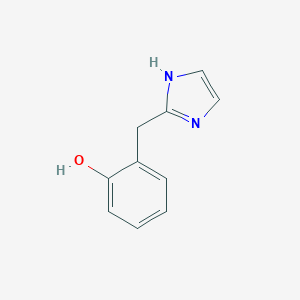

2-(1-Imidazolylmethyl)phenol (CAS: 163298-86-0) is an aromatic heterocyclic compound featuring a phenol group (hydroxyl-substituted benzene) linked via a methylene (-CH2-) bridge to the 2-position of a 1H-imidazole ring. Its molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol. The imidazole ring contributes two nitrogen atoms, one of which is pyrrole-like (N-H), and the other pyridine-like (sp²-hybridized), enabling diverse reactivity, including hydrogen bonding and coordination chemistry .

The compound’s SMILES representation is OC1=CC=CC=C1CNC2=NC=CN2, and its InChIKey is NTWZHQAXJSJOIB-UHFFFAOYSA-N, reflecting its planar aromatic structure and substituent positions. The phenol group enhances acidity (pKa ~10), while the imidazole ring (pKa ~7 for N-H) allows for pH-dependent behavior. This dual functionality makes it a candidate for applications in catalysis, medicinal chemistry, and materials science.

Properties

CAS No. |

163298-86-0 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

2-(1H-imidazol-2-ylmethyl)phenol |

InChI |

InChI=1S/C10H10N2O/c13-9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |

InChI Key |

KPBKFEFUHSYUHE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC2=NC=CN2)O |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC=CN2)O |

Synonyms |

2-(1H-IMIDAZOL-2-YLMETHYL)-PHENOL |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and electronic differences between 2-(1-Imidazolylmethyl)phenol and related imidazole derivatives:

Key Observations :

- Electronic Effects: Substituent positions on the imidazole ring significantly influence electron density. The 2-position (target compound) places the phenol group adjacent to the pyridine-like nitrogen, enhancing resonance stabilization compared to 1-substituted imidazoles () .

- Aromaticity : Benzimidazole derivatives () exhibit extended conjugation due to fused benzene rings, increasing thermal stability but reducing solubility in polar solvents compared to the target compound .

Physicochemical Properties

Analysis :

- The phenolic -OH in the target compound provides stronger acidity than alcohol-containing analogues (e.g., ), enabling deprotonation under mild basic conditions .

- The absence of fused aromatic rings (cf. benzimidazole in ) improves solubility in aqueous-organic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.